molecular formula C14H21BO4S B13989180 Ethyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxylate

Ethyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxylate

Cat. No.: B13989180
M. Wt: 296.2 g/mol
InChI Key: WMLDKYVRGBCXLQ-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxylate is a boronic ester derivative of thiophene. This compound is notable for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The presence of the boronic ester group makes it a valuable intermediate in the synthesis of various organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxylate typically involves the borylation of a thiophene derivative. One common method is the palladium-catalyzed borylation of 2-methyl-4-bromo-thiophene-3-carboxylate with bis(pinacolato)diboron. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl₂ in a solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxylate undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.

    Oxidation: The boronic ester group can be oxidized to form the corresponding alcohol or phenol.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents (e.g., toluene, ethanol).

    Oxidation: Hydrogen peroxide (H₂O₂) or sodium perborate.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products

    Suzuki-Miyaura Coupling: Formation of biaryl compounds.

    Oxidation: Formation of alcohols or phenols.

    Reduction: Formation of alcohols.

Scientific Research Applications

Ethyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxylate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Material Science: Employed in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Medicinal Chemistry: Utilized in the synthesis of pharmaceutical compounds and drug discovery research.

    Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.

Mechanism of Action

The mechanism of action of Ethyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxylate primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The boronic ester group interacts with the palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved are specific to the reaction conditions and the substrates used.

Comparison with Similar Compounds

Ethyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxylate can be compared with other boronic esters and thiophene derivatives:

    Similar Compounds:

Uniqueness

The uniqueness of this compound lies in its combination of a boronic ester group with a thiophene ring, making it particularly useful in cross-coupling reactions and the synthesis of thiophene-based materials.

Properties

Molecular Formula

C14H21BO4S

Molecular Weight

296.2 g/mol

IUPAC Name

ethyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxylate

InChI

InChI=1S/C14H21BO4S/c1-7-17-12(16)11-9(2)20-8-10(11)15-18-13(3,4)14(5,6)19-15/h8H,7H2,1-6H3

InChI Key

WMLDKYVRGBCXLQ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=C2C(=O)OCC)C

Origin of Product

United States

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